molecular formula C19H24N4O4S B6587791 N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide CAS No. 1235351-09-3

N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide

Cat. No.: B6587791
CAS No.: 1235351-09-3
M. Wt: 404.5 g/mol
InChI Key: NUHFQUJBXBILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 2-methoxyphenyl group at the carboxamide nitrogen and a pyridine-3-sulfonamido methyl substituent at the 4-position of the piperidine ring (Fig. 1). This structure integrates key pharmacophoric elements:

  • Piperidine core: Enhances conformational flexibility and membrane permeability.
  • 2-Methoxyphenyl moiety: Modulates electronic and steric properties, influencing target selectivity .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-27-18-7-3-2-6-17(18)22-19(24)23-11-8-15(9-12-23)13-21-28(25,26)16-5-4-10-20-14-16/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHFQUJBXBILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperidine Carboxamides with Varied Aryl Substituents

describes a series of 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides (compounds 5–12) with diverse aryl groups (e.g., 2-methylphenyl, fluorophenyl derivatives). Key comparisons include:

Compound Aryl Substituent Yield (%) Key Features
Target Compound 2-Methoxyphenyl N/A Methoxy group enhances π-stacking
Compound 5 () 2-Methylphenyl 98 Methyl group increases hydrophobicity
Compound 6 () 4-Fluorophenyl 120* Fluorine improves metabolic stability
Compound 10 () 3-Fluoro-4-methylphenyl 107 Combined halogen and methyl substituents

*Note: Yields exceeding 100% may reflect measurement errors or unaccounted byproducts .

Key Findings :

  • The 2-methoxyphenyl group in the target compound likely improves solubility compared to alkyl-substituted analogues (e.g., 2-methylphenyl in Compound 5) due to the electron-donating methoxy group.
  • Fluorinated analogues (e.g., Compound 6) exhibit higher metabolic stability, suggesting that substituting methoxy with fluorine could optimize pharmacokinetics .

Sulfonamide-Containing Piperidine Derivatives

The pyridine-3-sulfonamido group in the target compound distinguishes it from other sulfonamide derivatives:

  • : 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide features a benzenesulfonyl group with methoxy and methyl substituents. Compared to the target compound’s pyridine-3-sulfonamido group, this structure lacks aromatic nitrogen, reducing hydrogen-bond acceptor capacity.
  • : N-propyl-3-(pyridine-3-sulfonamido)benzamide replaces the piperidine core with a benzamide scaffold.

Key Findings :

  • Pyridine-3-sulfonamido groups (as in the target compound) may enhance kinase inhibition compared to benzenesulfonamides due to nitrogen-mediated interactions .
  • Piperidine-based sulfonamides generally exhibit superior bioavailability over rigid scaffolds like benzamides .

Clinically Relevant Piperidine Carboxamides

AZD5363 (), a pyrrolopyrimidine-piperidine carboxamide, is an Akt kinase inhibitor. Comparisons include:

Feature Target Compound AZD5363 ()
Core Structure Piperidine-1-carboxamide Piperidine-4-carboxamide
Key Substituent Pyridine-3-sulfonamido Pyrrolo[2,3-d]pyrimidin-4-yl
Selectivity Undisclosed High selectivity over ROCK
hERG Affinity Unknown Reduced (improved safety)

Key Findings :

  • AZD5363’s pyrrolopyrimidine group confers potent Akt inhibition (IC₅₀ < 10 nM), while the target compound’s sulfonamido group may target different kinases.
  • Substitution at the 4-position (vs. 1-position in the target compound) influences binding orientation and selectivity .

Complex Heterocyclic Analogues

lists N-(2-methoxyphenyl)-1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-3-carboxamide, which incorporates an imidazothiadiazole ring. This structural complexity may enhance target affinity but reduce synthetic accessibility compared to the target compound’s simpler sulfonamido group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.